molecular formula C14H13BrN2O B14909536 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide

2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide

Cat. No.: B14909536
M. Wt: 305.17 g/mol
InChI Key: RBRNYGGTVHQKOO-UHFFFAOYSA-N
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Description

2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is an organic compound with the molecular formula C13H11BrN2O. This compound is of interest due to its unique structure, which combines a brominated benzamide with a methyl-substituted pyridine moiety. It is used in various chemical and pharmaceutical research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide typically involves the bromination of benzamide followed by the introduction of the pyridine moiety. One common method involves the use of sodium hydride and N-methylformamide in a solvent such as dimethylformamide (DMF). The reaction is carried out at elevated temperatures (around 100°C) and involves multiple steps, including extraction and crystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as distillation under reduced pressure and crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki cross-coupling can produce various substituted benzamides with different aryl groups attached.

Scientific Research Applications

2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is used in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the pyridine moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential for diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-((3-methylpyridin-2-yl)methyl)benzamide is unique due to its combination of a brominated benzamide and a methyl-substituted pyridine

Properties

Molecular Formula

C14H13BrN2O

Molecular Weight

305.17 g/mol

IUPAC Name

2-bromo-N-[(3-methylpyridin-2-yl)methyl]benzamide

InChI

InChI=1S/C14H13BrN2O/c1-10-5-4-8-16-13(10)9-17-14(18)11-6-2-3-7-12(11)15/h2-8H,9H2,1H3,(H,17,18)

InChI Key

RBRNYGGTVHQKOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC=CC=C2Br

Origin of Product

United States

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